molecular formula C15H15N5OS B2556822 2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894047-99-5

2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2556822
CAS No.: 894047-99-5
M. Wt: 313.38
InChI Key: NVEAOJWGLRDRNO-UHFFFAOYSA-N
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Description

2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound features a triazolopyridazine core, which is known for its versatility in binding to various biological targets.

Preparation Methods

The synthesis of 2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives. These intermediates are then reacted with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The reaction mixture is subsequently poured into ice-cold water to precipitate the desired product.

Chemical Reactions Analysis

2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetamide moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. It has been identified as a dual inhibitor of c-Met and Pim-1 kinases, which are enzymes implicated in cancer cell proliferation and survival . The compound binds to the ATP-binding sites of these kinases, thereby inhibiting their activity and leading to the induction of apoptosis in cancer cells. This mechanism is supported by docking studies and biological evaluations .

Comparison with Similar Compounds

2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can be compared with other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its dual inhibitory activity against c-Met and Pim-1 kinases, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-2-10-3-5-11(6-4-10)12-7-8-14-17-18-15(20(14)19-12)22-9-13(16)21/h3-8H,2,9H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEAOJWGLRDRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327793
Record name 2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894047-99-5
Record name 2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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